4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene
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Overview
Description
4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a methoxyethoxy group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene typically involves the following steps:
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, methoxyethoxylation, and trifluoromethoxylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.
Enzyme Inhibition: Inhibition of enzyme activity, affecting biochemical pathways.
Signal Transduction: Modulation of signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2-methoxyethoxy)-2-methoxybenzene: Lacks the trifluoromethoxy group.
4-Bromo-1-(2-ethoxyethoxy)-2-(trifluoromethoxy)benzene: Contains an ethoxyethoxy group instead of a methoxyethoxy group.
4-Chloro-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene: Contains a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene is unique due to the presence of both the bromine atom and the trifluoromethoxy group, which impart distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-1-(2-methoxyethoxy)-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O3/c1-15-4-5-16-8-3-2-7(11)6-9(8)17-10(12,13)14/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRYGWQJXNNHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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